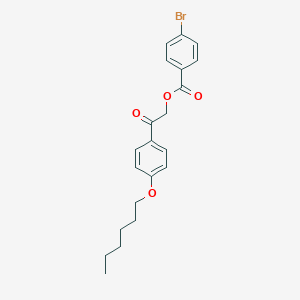
N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a yellow powder that is soluble in organic solvents and has a molecular weight of 400.2 g/mol.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is not fully understood. However, it is believed that this compound reacts with ROS, producing a fluorescent signal that can be detected. This compound has also been shown to inhibit the activity of MMPs, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its ability to detect ROS and inhibit MMPs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is its selectivity for ROS. This property makes this compound a valuable tool for studying the role of ROS in various physiological and pathological processes. Another advantage of this compound is its ability to inhibit MMPs, which may have therapeutic implications for cancer treatment. However, one of the limitations of this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the development of this compound-based probes for detecting other reactive species, such as reactive nitrogen species (RNS). Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, N-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide, or this compound, is a chemical compound that has potential applications in various scientific fields. This compound is synthesized through a coupling reaction between 5-bromo-2-oxindole-3-carboxylic acid and 4-nitrobenzohydrazide. This compound has been shown to selectively react with ROS, making it a valuable tool for studying the role of ROS in various physiological and pathological processes. This compound has also been shown to inhibit the activity of MMPs, which may have therapeutic implications for cancer treatment. However, the low yield of this compound during synthesis is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide involves the reaction between 5-bromo-2-oxindole-3-carboxylic acid and 4-nitrobenzohydrazide in the presence of a coupling agent. The resulting compound is then purified using column chromatography. The yield of this compound is typically between 50-60%.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been extensively studied for its potential applications in various scientific fields. One of the primary uses of this compound is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in cells. This compound has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry. This property makes this compound a valuable tool for studying the role of ROS in various physiological and pathological processes.
Another application of this compound is in the development of inhibitors for enzymes involved in cancer progression. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Inhibition of MMPs using this compound has been shown to reduce tumor growth and metastasis in animal models.
Eigenschaften
Molekularformel |
C15H9BrN4O4 |
|---|---|
Molekulargewicht |
389.16 g/mol |
IUPAC-Name |
N//'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C15H9BrN4O4/c16-9-3-6-12-11(7-9)13(15(22)17-12)18-19-14(21)8-1-4-10(5-2-8)20(23)24/h1-7H,(H,19,21)(H,17,18,22) |
InChI-Schlüssel |
KALOLKFWANFLHA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)





![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)
![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)

